molecular formula C6H5ClO2 B1204754 3-Chlorokatechol CAS No. 4018-65-9

3-Chlorokatechol

Katalognummer B1204754
CAS-Nummer: 4018-65-9
Molekulargewicht: 144.55 g/mol
InChI-Schlüssel: GQKDZDYQXPOXEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Synthesis Analysis

The synthesis of 3-chlorocatechol derivatives involves various chemical reactions, including those facilitated by microorganisms. For instance, Pseudomonas putida GJ31 uses chlorocatechol 2,3-dioxygenase, an enzyme that productively converts 3-chlorocatechol, indicating a biological pathway for its synthesis from chlorobenzene pollutants (Kaschabek et al., 1998). Another approach involves the tandem synthesis of structurally novel 3-chloro-4-iodoisoxazoles, showcasing chemical methods for constructing related chlorocatechol frameworks (Wenwen Chen et al., 2015).

Molecular Structure Analysis

The molecular structure of 3-chlorocatechol has been detailed through the study of enzymes like 3-chlorocatechol 1,2-dioxygenase from Rhodococcus opacus. This enzyme, which contains a Fe(III) ion, is specialized in the aerobic biodegradation of chloro- and methyl-substituted catechols, providing insight into the structural adaptations for substrate specificity (Ferraroni et al., 2006).

Chemical Reactions and Properties

3-Chlorocatechol undergoes specific chemical reactions, notably in the presence of enzymes that lead to the degradation of chloroaromatic compounds. The enzyme chlorocatechol 2,3-dioxygenase, for example, catalyzes the conversion of 3-chlorocatechol to 2-hydroxymuconate via stoichiometric displacement of chloride, illustrating its reactivity and role in biodegradation pathways (Kaschabek et al., 1998).

Wissenschaftliche Forschungsanwendungen

Abbau chlorierter Verbindungen

3-Chlorokatechol spielt eine wichtige Rolle beim Abbau chlorierter Verbindungen. Bestimmte Bakterien, wie z. B. Rhodococcus, Gordonia, Microbacterium und Arthrobacter, sind in der Lage, 3-Chlorbenzoesäure (3CBA) zu this compound abzubauen {svg_1}. Dieser Prozess trägt zur Reinigung der Umwelt von toxischen, stabilen Schadstoffen anthropogenen und natürlichen Ursprungs bei {svg_2}.

Enzyminduktion

Das Enzym 3-Chlorbenzoat-1,2-Dioxygenase (3CBDO) wird während des Wachstums dieser Bakterien in Gegenwart von 3CBA induziert {svg_3}. Dieses Enzym spielt eine entscheidende Rolle im Abbauprozess und weist signifikante Unterschiede in der Substratspezifität zu den Benzoatdioxygenasen auf, die beim Wachstum in Gegenwart von Benzoat induziert werden {svg_4}.

Zwischenproduktbildung

In den meisten Fällen wird die Bildung von 4-Chlorokatechol als einziges Schlüsselzwischenprodukt beim Abbau von 3CBA beobachtet {svg_5}. Rhodococcus opacus Stamm 1CP ist jedoch eine Ausnahme, dessen Zellen 3CBA sowohl über 3-Chloro- als auch über 4-Chlorokatechol abbauen {svg_6}.

Genetische Kodierung

Der R. opacus 6a Stamm enthielt Gene, die für Chlorokatechol-1,2-Dioxygenase, Chloromuconat-Cycloisomerase und Dienelacton-Hydrolase kodieren {svg_7}. Diese Gene kodieren die Enzyme des modifizierten 4-Chlorokatechol-ortho-Spaltungswegs {svg_8}.

Zwischenprodukte des Tricarbonsäurezyklus

Die Umwandlung von 3-Chlorbenzoesäure (3CBA) in Zwischenprodukte des Tricarbonsäurezyklus erfordert das Vorhandensein einer speziellen Enzymausstattung, einschließlich Chlorokatechol-1,2-Dioxygenase (CCat 1,2-DO) und Chloromuconat-Cycloisomerase (CMCI) {svg_9}.

Umwandlung in 2-Chloromuconat

Heterologe Expression zeigte, dass CBA1A2A3A4 Aktivität für die CB-Umwandlung in this compound aufwies, während CC12DOs this compound katalysieren und es in 2-Chloromuconat umwandeln {svg_10}.

Wirkmechanismus

Target of Action

3-Chlorocatechol primarily targets enzymes involved in the degradation of chloroaromatic compounds . These enzymes include a second chlorocatechol 1,2-dioxygenase (ClcA2), a second chloromuconate cycloisomerase (ClcB2), a second dienelactone hydrolase (ClcD2), and a muconolactone isomerase-related enzyme (ClcF) . These enzymes play a crucial role in the degradation of chloroaromatic compounds, which are relatively persistent in the environment and often degrade slowly or incompletely .

Mode of Action

3-Chlorocatechol interacts with its targets through a series of enzymatic reactions. The compound is metabolized by the enzyme chlorocatechol 1,2-dioxygenase (ClcA2) to form 2-chloro-cis,cis-muconate . This intermediate is then transformed by chloromuconate cycloisomerase (ClcB2) to 5-chloromuconolactone . The 5-chloromuconolactone is then processed by a muconolactone isomerase-related enzyme (ClcF) to give cis-dienelactone . Finally, cis-dienelactone is hydrolyzed by dienelactone hydrolase (ClcD2) to maleylacetate .

Biochemical Pathways

The biochemical pathway affected by 3-Chlorocatechol is the degradation pathway of chloroaromatic compounds . This pathway involves the conversion of 3-Chlorocatechol to 2-chloro-cis,cis-muconate, 5-chloromuconolactone, cis-dienelactone, and finally to maleylacetate . This pathway represents a new evolutionary line of these activities .

Result of Action

The result of 3-Chlorocatechol’s action is the degradation of chloroaromatic compounds, which are environmental pollutants . The enzymatic reactions lead to the formation of less harmful compounds such as maleylacetate . This process helps in the bioremediation of environments contaminated with chloroaromatic compounds .

Action Environment

The action of 3-Chlorocatechol is influenced by environmental factors. For instance, the presence of chloroaromatic compounds in the environment can induce the expression of the enzymes that metabolize 3-Chlorocatechol . Furthermore, the efficiency of 3-Chlorocatechol degradation can be affected by factors such as temperature, pH, and the presence of other compounds . Therefore, the action, efficacy, and stability of 3-Chlorocatechol are highly dependent on the environmental conditions.

Safety and Hazards

3-Chlorocatechol is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It should be disposed of in an approved waste disposal plant .

Zukünftige Richtungen

The bacteria-sensing system has wide application for detection of 3-chlorocatechols in environmental samples, especially in soils where extraction and HPLC analysis are not efficient due to extensive contaminant sorption .

Eigenschaften

IUPAC Name

3-chlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKDZDYQXPOXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193181
Record name 3-Chlorocatechol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4018-65-9
Record name 3-Chlorocatechol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorocatechol
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Record name 3-Chlorocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobenzene-1,2-diol
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Record name 3-CHLOROCATECHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do bacteria degrade 3-chlorocatechol?

A1: Bacteria primarily degrade 3-chlorocatechol through two main pathways: the modified ortho-cleavage pathway and the meta-cleavage pathway. [, ]

Q2: Which enzymes are crucial for the degradation of 3-chlorocatechol?

A2: Key enzymes include:

  • Chlorocatechol 1,2-dioxygenases: Catalyze the ring cleavage of 3-chlorocatechol in the ortho-cleavage pathway. [, ]
  • Chloromuconate cycloisomerases: Transform the ring cleavage product of 3-chlorocatechol in the ortho-cleavage pathway. []
  • Dienelactone hydrolases: Further degrade the intermediates of the ortho-cleavage pathway. []
  • Chloromuconolactone dehalogenases: Remove chlorine from specific intermediates in the ortho-cleavage pathway. []
  • Catechol 2,3-dioxygenases: Catalyze the ring cleavage of 3-chlorocatechol in the meta-cleavage pathway but are often inhibited by it. [, ]

Q3: Why is 3-chlorocatechol considered toxic to some bacteria?

A3: 3-Chlorocatechol can inactivate certain enzymes crucial for aromatic compound degradation, like catechol 2,3-dioxygenases, by forming reactive intermediates, such as acyl chlorides, during the meta-cleavage pathway. [, , ]

Q4: Are there bacteria that can tolerate 3-chlorocatechol toxicity?

A4: Yes, some bacteria have evolved mechanisms to overcome 3-chlorocatechol's toxicity. For example, Pseudomonas putida GJ31 possesses a unique catechol 2,3-dioxygenase resistant to inactivation by 3-chlorocatechol. [, ]

Q5: How do some bacteria overcome the inhibitory effects of 3-chlorocatechol on catechol 2,3-dioxygenase?

A5: Certain bacteria utilize a modified ortho-cleavage pathway for 3-chlorocatechol degradation, thus avoiding the formation of toxic intermediates that inhibit catechol 2,3-dioxygenase. []

Q6: Can bacteria adapt to degrade 3-chlorocatechol more efficiently?

A6: Yes, studies have shown that bacteria, like Rhodococcus opacus 1CP, can acquire the ability to mineralize compounds like 2-chlorophenol, leading to the development of a new modified ortho-cleavage pathway involving a 3-chlorocatechol branch. This adaptation involves enzymes with distinct properties compared to previously described pathways. [, ]

Q7: What is the molecular formula and weight of 3-chlorocatechol?

A7: The molecular formula of 3-chlorocatechol is C6H5ClO2, and its molecular weight is 144.56 g/mol.

Q8: What spectroscopic data are available for 3-chlorocatechol?

A8: Various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR), have been employed to identify and characterize 3-chlorocatechol and its metabolites. [, , , ]

Q9: How are the genes involved in 3-chlorocatechol degradation organized?

A9: The genes responsible for 3-chlorocatechol degradation are often organized in clusters. For instance, in Pseudomonas stutzeri ZWLR2-1, the cnbCDEF gene cluster, similar to a cluster found in Sphingomonas sp. strain TFD44, is likely responsible for the complete conversion of 3-chlorocatechol to 3-oxoadipate. []

Q10: What insights do the genetic studies provide about the evolution of 3-chlorocatechol degradation pathways?

A10: Genetic analyses suggest that the catabolic clusters responsible for 3-chlorocatechol degradation likely evolved through a patchwork assembly process, combining genes from different pathways, such as nitroarene dioxygenases and chlorocatechol degradation pathways. This highlights the adaptability of bacteria in response to xenobiotic exposure. [, , , ]

Q11: Are there similarities between the regulatory mechanisms of different chlorocatechol degradation pathways?

A11: Studies have shown that LysR-type transcriptional regulators play a crucial role in regulating the expression of genes involved in the degradation of chlorocatechols. For instance, ClcR regulates the clcABD operon responsible for 3-chlorocatechol degradation, while CatR regulates the catBCA operon for catechol degradation. These regulators share significant sequence homology and bind to conserved DNA sequences, suggesting a common evolutionary origin for these regulatory systems. [, , , ]

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